2-Phenylbenzo[d]oxazole-5-carboxamide

Antiviral HCV NS5B Replicon assay

2-Phenylbenzo[d]oxazole-5-carboxamide (CAS 202590-09-8, MF C₁₄H₁₀N₂O₂, MW 238.24 g/mol) is a heterocyclic small molecule belonging to the benzoxazole carboxamide family. It features a benzoxazole core with a phenyl substituent at position 2 and a primary carboxamide group at position The compound serves as a versatile scaffold for medicinal chemistry derivatization, particularly at the carboxamide nitrogen or via ring substitution, enabling access to structurally diverse libraries with distinct pharmacological profiles.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B8721935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzo[d]oxazole-5-carboxamide
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N
InChIInChI=1S/C14H10N2O2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H,(H2,15,17)
InChIKeyYVGVCSOTPIRIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzo[d]oxazole-5-carboxamide – Chemical Identity and Sourcing Baseline


2-Phenylbenzo[d]oxazole-5-carboxamide (CAS 202590-09-8, MF C₁₄H₁₀N₂O₂, MW 238.24 g/mol) is a heterocyclic small molecule belonging to the benzoxazole carboxamide family . It features a benzoxazole core with a phenyl substituent at position 2 and a primary carboxamide group at position 5. The compound serves as a versatile scaffold for medicinal chemistry derivatization, particularly at the carboxamide nitrogen or via ring substitution, enabling access to structurally diverse libraries with distinct pharmacological profiles [1]. Its synthetic accessibility and well-characterized structure make it a valuable intermediate in fragment-based and structure-activity relationship (SAR) campaigns.

Why Generic 2-Phenylbenzo[d]oxazole-5-carboxamide Substitution Fails


Interchanging benzoxazole carboxamide derivatives is unreliable due to exquisite sensitivity of biological activity to both positional isomerism of the carboxamide group and N-substitution pattern. The position of the carboxamide on the benzoxazole ring (4- vs 5- vs 7-) dictates target engagement: 4-carboxamide isomers are documented PARP inhibitors [1], whereas 7-carboxamide analogs inhibit Sortase A [2]. Even within the 5-carboxamide series, simple N-alkylation shifts antiviral potency—N-Benzyl (EC₅₀ 41.6 µg/mL) and N-Phenethyl (EC₅₀ 24.5 µg/mL) derivatives show distinct HCV inhibitory profiles compared to the unsubstituted parent [3]. Generic sourcing without specification of exact isomer and substitution can result in procurement of a compound with no validated activity in the target assay, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenylbenzo[d]oxazole-5-carboxamide Sourcing


HCV Replicon Activity: N-Substituted 5-Carboxamide Derivatives vs. Unsubstituted Parent Scaffold

The unsubstituted 2-Phenylbenzo[d]oxazole-5-carboxamide scaffold provides a modular platform whose antiviral activity is tunable through N-substitution. In a cell-based HCV replicon assay using cultured Huh 5-2 cells, the N-Benzyl derivative (8b) exhibited an EC₅₀ of 41.6 µg/mL, while the N-Phenethyl derivative (8c) showed improved potency with an EC₅₀ of 24.5 µg/mL [1]. The unsubstituted parent 5-carboxamide is the essential synthetic precursor to both, enabling comparative SAR evaluation within a single study [1]. This demonstrates that the 5-carboxamide regioisomer is the productive antiviral scaffold, as analogous 7-carboxamide derivatives were inactive in the same HCV model [2].

Antiviral HCV NS5B Replicon assay

Sortase A Inhibition: 7-Carboxamide Regioisomer Activity Contrasts with 5-Carboxamide Scaffold

A direct positional isomer comparison reveals that 2-Phenylbenzo[d]oxazole-7-carboxamide derivatives are active Sortase A inhibitors, while the 5-carboxamide scaffold has no reported Sortase A inhibitory activity. A series of 31 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives showed IC₅₀ values ranging from 19.8 to 184.2 µM against Staphylococcus aureus Sortase A, with the positive control pHMB exhibiting an IC₅₀ of 130 µM [1]. The most potent 7-carboxamide derivatives surpassed pHMB by approximately 6.6-fold. No analogous Sortase A inhibitory data exist for the 5-carboxamide isomer, indicating that the carboxamide position is a critical determinant of target engagement [2].

Antibacterial Sortase A MRSA virulence

5-HT₃ Receptor Antagonism: 4-Carboxamide vs. 5-Carboxamide Benzoxazole Scaffolds

A class of 2-substituted benzoxazole carboxamides has been characterized as potent functional 5-HT₃ receptor antagonists with nanomolar in vitro activity against human 5-HT₃A receptors [1]. Patent literature specifically exemplifies 2-phenylbenzoxazole-4-carboxamide derivatives as 5-HT₃ inhibitors for chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D) [2]. The 5-carboxamide positional isomer is structurally distinct and has not been validated in 5-HT₃ assays; the 4-carboxamide orientation is identified as the pharmacophoric requirement for receptor antagonism within this chemotype [2]. Quantitative binding affinity data for the 5-carboxamide isomer at 5-HT₃ receptors have not been reported.

5-HT3 antagonist IBS-D CINV

PARP Inhibition: 4-Carboxamide vs. 5-Carboxamide Isomer Selectivity

Benzoxazole-4-carboxamides constitute an important group of PARP (poly(ADP-ribose)polymerase) inhibitors with demonstrated efficacy in potentiating cytotoxic cancer therapy [1]. 2-Phenylbenzoxazole-4-carboxamide is a specifically exemplified PARP-inhibitory compound within multiple patent families [2]. The 5-carboxamide positional isomer lacks validated PARP inhibitory activity, as the 4-position carboxamide geometry is required for binding to the PARP catalytic domain [1]. No published IC₅₀ data are available for 2-Phenylbenzo[d]oxazole-5-carboxamide against PARP-1 or PARP-2, indicating this isomer is outside the productive PARP pharmacophore space defined by the 4-carboxamide series.

PARP inhibitor DNA repair Oncology

Antimicrobial Activity of 5-Substituted Benzoxazole Derivatives: Broad-Spectrum Baseline

2-[p-Substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides, which incorporate the 5-carboxamide benzoxazole core, exhibit broad-spectrum antimicrobial activity with MIC values ranging from 25 to 200 µg/mL against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans [1]. The 5-position substitution is critical for this antimicrobial profile, as the 5-amino-2-phenylbenzoxazole precursor is the key intermediate for generating the active arylcarboxyamide series [2]. While the unsubstituted 2-Phenylbenzo[d]oxazole-5-carboxamide itself was not directly tested, the 5-substituted derivatives establish this scaffold as a productive antimicrobial platform with MIC values comparable to standard drugs in the 25–200 µg/mL range [1].

Antimicrobial Antibacterial Antifungal

Fluorophore Development: 2-Phenylbenzoxazole Core as a Hydrophobic Fluorophore Scaffold

The 2-phenylbenzoxazole core serves as a hydrophobic fluorophore in fluorescent molecular sensors. Specifically, 5-benzamido- and 5-phenylacetamido-substituted 2-phenylbenzoxazole derivatives have been studied for sensor applications, with the 5-position amide functionalization enabling conjugation to recognition elements . The unsubstituted 2-Phenylbenzo[d]oxazole-5-carboxamide provides a direct synthetic entry point for generating such fluorescent probes through amide coupling at the 5-position. In contrast, the 4-carboxamide and 7-carboxamide isomers have not been exploited for fluorophore applications, highlighting the unique utility of 5-substitution for optical sensor development [1].

Fluorescent probe Molecular sensor Hydrophobic fluorophore

Validated Application Scenarios for 2-Phenylbenzo[d]oxazole-5-carboxamide Procurement


HCV Antiviral Drug Discovery: 5-Carboxamide Scaffold Derivatization

Researchers developing HCV NS5B polymerase inhibitors should procure 2-Phenylbenzo[d]oxazole-5-carboxamide as the core scaffold for N-substitution SAR campaigns. N-Benzyl and N-Phenethyl derivatives derived from this scaffold have demonstrated EC₅₀ values of 41.6 and 24.5 µg/mL respectively in Huh 5-2 cell-based replicon assays, with up to 98% viral inhibition at 50 µg/mL [1]. The 7-carboxamide positional isomer is inactive in the same assay system, confirming that the 5-carboxamide regioisomer is the productive antiviral scaffold. This compound enables systematic exploration of N-alkyl/aryl substitution effects on antiviral potency.

Antimicrobial Library Synthesis via 5-Position Functionalization

For broad-spectrum antimicrobial discovery, 2-Phenylbenzo[d]oxazole-5-carboxamide serves as a precursor for generating 5-yl-arylcarboxyamide derivatives with established MIC values of 25–200 µg/mL against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans [2]. The two-fold serial dilution assay data demonstrate that the 5-position amide bond is the critical vector for installing antimicrobial activity. Procurement of the 5-carboxamide scaffold enables direct access to this validated antimicrobial chemotype through amide coupling with substituted aryl carboxylic acid chlorides.

Benzoxazole-Based Fluorescent Molecular Sensor Development

The 2-phenylbenzoxazole core is an established hydrophobic fluorophore platform for molecular sensor design. 5-Benzamido- and 5-phenylacetamido-substituted derivatives have been utilized in fluorescent sensors such as the AS1-3 platform [3]. 2-Phenylbenzo[d]oxazole-5-carboxamide provides a direct synthetic route to these fluorescent probes through 5-position amide conjugation chemistry. Sourcing this specific regioisomer is essential, as the 4-carboxamide and 7-carboxamide isomers have not been characterized for fluorophore applications.

Positional Isomer Selectivity Studies in Target Identification

2-Phenylbenzo[d]oxazole-5-carboxamide is a critical tool compound for target identification studies requiring discrimination between positional isomers. The 4-carboxamide isomer is a validated PARP inhibitor and 5-HT₃ receptor antagonist [4], while the 7-carboxamide isomer is a Sortase A inhibitor (IC₅₀ = 19.8–184.2 µM) [5]. The 5-carboxamide isomer shows no activity in these assays, making it an essential negative control for establishing positional selectivity in phenotypic and target-based screens. Procurement of all three regioisomers enables rigorous SAR analysis.

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